1-Bromo-3-((5-bromopentyl)oxy)benzene
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Overview
Description
1-Bromo-3-((5-bromopentyl)oxy)benzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 5-bromopentyl group is attached to the third carbon through an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-((5-bromopentyl)oxy)benzene typically involves the following steps:
Bromination of Benzene: Benzene is brominated using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to form bromobenzene.
Etherification: Bromobenzene is then reacted with 5-bromopentanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((5-bromopentyl)oxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include phenols or amines.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include the corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-3-((5-bromopentyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((5-bromopentyl)oxy)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form new bonds with other molecules. The ether linkage provides stability and influences the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-((5-bromopentyl)oxy)benzene
- 1-Bromo-4-((5-bromopentyl)oxy)benzene
- 1-Chloro-3-((5-chloropentyl)oxy)benzene
Uniqueness
1-Bromo-3-((5-bromopentyl)oxy)benzene is unique due to the specific positioning of the bromine atoms and the ether linkage, which influences its reactivity and potential applications. Compared to its analogs, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H14Br2O |
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Molecular Weight |
322.04 g/mol |
IUPAC Name |
1-bromo-3-(5-bromopentoxy)benzene |
InChI |
InChI=1S/C11H14Br2O/c12-7-2-1-3-8-14-11-6-4-5-10(13)9-11/h4-6,9H,1-3,7-8H2 |
InChI Key |
ZEBWKACYDALKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCCCBr |
Origin of Product |
United States |
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